Unifiram

Description

Properties

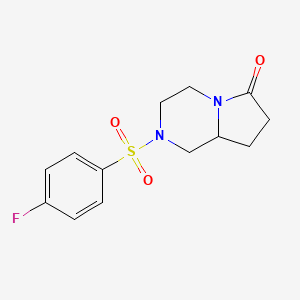

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRTZFZAFBIBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432024 | |

| Record name | UNIFIRAM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272786-64-8 | |

| Record name | 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=272786-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Unifiram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272786648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNIFIRAM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNIFIRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4024LN29G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unifiram's Mechanism of Action on AMPA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unifiram (DM-232) is a potent, experimental nootropic agent that has demonstrated significant cognitive-enhancing effects in preclinical studies. Its primary mechanism of action is believed to be the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key component of fast excitatory synaptic transmission in the central nervous system. This technical guide provides an in-depth analysis of Unifiram's interaction with AMPA receptors, summarizing the available quantitative data, detailing relevant experimental methodologies, and illustrating the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to Unifiram

Unifiram is a piperazine-derived compound structurally related to the ampakine class of nootropics.[1][2] It has garnered considerable interest for its high potency, reported to be several orders of magnitude greater than that of piracetam.[3] Preclinical evidence suggests that Unifiram possesses anti-amnesic and cognition-enhancing properties, which are attributed to its modulation of glutamatergic and cholinergic neurotransmission.[2][3][4] A central aspect of its pharmacological profile is its effect on AMPA receptors, which are critical for synaptic plasticity, learning, and memory.[1][5]

Core Mechanism of Action: AMPA Receptor Modulation

Unifiram is proposed to act as a positive allosteric modulator (PAM) of AMPA receptors.[6] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous agonist, glutamate (B1630785).[6] This modulation typically results in an increased ion flux through the receptor channel, thereby potentiating excitatory postsynaptic potentials (EPSPs).

The primary evidence for Unifiram's action on AMPA receptors comes from electrophysiological studies in native brain tissue. In rat hippocampal slices, Unifiram has been shown to increase the amplitude of field excitatory postsynaptic potentials (fEPSPs) in a concentration-dependent manner.[3][4] This effect is indicative of an enhancement of synaptic transmission. Furthermore, the anti-amnesic effects of Unifiram are reversed by the AMPA receptor antagonist NBQX, providing further evidence for the involvement of this receptor system in its mechanism of action.[1][2]

An important, yet unresolved, aspect of Unifiram's pharmacology is its activity at recombinant AMPA receptors. One report indicates that while Unifiram potentiates AMPA currents in native hippocampal neurons, it failed to show a similar effect on recombinant GluA1/GluA2 receptors.[7] This discrepancy suggests that Unifiram's modulatory action may depend on specific AMPA receptor subunit compositions not present in the tested recombinant receptors, the presence of auxiliary subunits (e.g., TARPs), or other factors present in the native synaptic environment.

Quantitative Data on Unifiram's Effect on AMPA Receptors

The available quantitative data for Unifiram's direct action on AMPA receptors is limited but points towards high potency.

| Parameter | Value | Preparation | Reference |

| EC50 (AMPA Current Potentiation) | 27 ± 6 nM | Rat Hippocampal CA1 Slices | [7] |

Note: Further quantitative studies are required to determine the percentage of current potentiation, effects on receptor kinetics (desensitization and deactivation), and subunit selectivity of Unifiram.

Key Experimental Protocols

The following sections describe representative protocols for the key in vitro and in vivo experiments used to characterize the effects of Unifiram on AMPA receptor function and related neurochemistry.

Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recording

This technique is used to measure the strength of synaptic transmission in a population of neurons within a brain slice.

Objective: To assess the effect of Unifiram on excitatory synaptic transmission in the hippocampus.

Methodology:

-

Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from the brains of rodents (e.g., rats or mice) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Incubation: Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature or slightly elevated temperature (e.g., 32°C) for at least one hour.

-

Recording Setup: A slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record fEPSPs.

-

Baseline Recording: A stable baseline of fEPSPs is established by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.

-

Unifiram Application: Unifiram is bath-applied at various concentrations, and the changes in the fEPSP slope and amplitude are recorded.

-

Data Analysis: The magnitude of the fEPSP is quantified by measuring the initial slope of the potential. The effect of Unifiram is expressed as the percentage change from the baseline recording.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the detailed study of ion channel properties in a single neuron.

Objective: To directly measure the potentiation of AMPA receptor-mediated currents by Unifiram.

Methodology:

-

Cell Preparation: Hippocampal slices are prepared as described for fEPSP recordings, or cultured neurons are used.

-

Recording Setup: A neuron (e.g., a CA1 pyramidal neuron) is visualized under a microscope. A glass micropipette filled with an internal solution is carefully brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal). The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Current Isolation: The neuron is voltage-clamped at a holding potential of -70 mV. Pharmacological agents are added to the aCSF to block other currents, such as NMDA receptor currents (e.g., with AP5) and GABAA receptor currents (e.g., with picrotoxin).

-

AMPA Current Evocation: AMPA receptor-mediated currents are evoked by local application of glutamate or an AMPA receptor agonist (e.g., AMPA itself) using a fast perfusion system.

-

Unifiram Application: After establishing a stable baseline of evoked AMPA currents, Unifiram is co-applied with the agonist to determine its modulatory effect on the current amplitude and kinetics.

-

Data Analysis: The peak amplitude, rise time, and decay kinetics of the AMPA currents are analyzed before and after the application of Unifiram.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal.

Objective: To determine the effect of Unifiram on acetylcholine (B1216132) release in a specific brain region (e.g., the prefrontal cortex or hippocampus).

Methodology:

-

Probe Implantation: A microdialysis probe is stereotactically implanted into the target brain region of an anesthetized rodent. The animal is allowed to recover from surgery.

-

Perfusion and Equilibration: On the day of the experiment, the probe is perfused with aCSF at a slow, constant rate. The system is allowed to equilibrate for 1-2 hours.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.

-

Unifiram Administration: Unifiram is administered systemically (e.g., via intraperitoneal injection), and dialysate collection continues.

-

Sample Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

-

Data Analysis: Acetylcholine levels post-drug administration are expressed as a percentage of the baseline levels.

Signaling Pathways Downstream of AMPA Receptor Modulation

The potentiation of AMPA receptors by Unifiram is expected to trigger downstream signaling cascades that are crucial for synaptic plasticity, such as Long-Term Potentiation (LTP). While the specific pathways activated by Unifiram have not been fully elucidated, studies on the closely related compound, Sunifiram (B1682719), and the known mechanisms of AMPA receptor-dependent plasticity provide a strong basis for a proposed signaling model.[1][3][5]

Upon potentiation by Unifiram, increased Ca2+ influx through Ca2+-permeable AMPA receptors (or subsequent activation of NMDA receptors) can lead to the activation of several key protein kinases:

-

Ca2+/calmodulin-dependent protein kinase II (CaMKII): A critical enzyme in LTP, CaMKII can phosphorylate AMPA receptor subunits (e.g., GluA1 at Ser-831), which can increase their single-channel conductance and promote their insertion into the postsynaptic membrane.[5][8] Studies on Sunifiram have shown that it can increase the phosphorylation of CaMKII.[1]

-

Protein Kinase C (PKC): Also implicated in LTP, PKC can phosphorylate AMPA receptor subunits and other synaptic proteins, contributing to the enhancement of synaptic strength.[5][8] Sunifiram has been demonstrated to increase PKC phosphorylation.[1]

-

Protein Kinase A (PKA): PKA can phosphorylate the GluA1 subunit of AMPA receptors at Ser-845, a modification that is also involved in regulating receptor trafficking and function.[5][8]

The activation of these kinases can lead to the trafficking and insertion of additional AMPA receptors into the postsynaptic density, a key mechanism for the expression of LTP.[8]

The increased excitatory tone resulting from AMPA receptor potentiation may also indirectly lead to an increase in the firing rate of cholinergic neurons, culminating in enhanced acetylcholine release in cortical and hippocampal areas. This dual effect on both glutamatergic and cholinergic systems likely contributes to Unifiram's pro-cognitive effects.

Conclusion

Unifiram is a potent nootropic compound that exerts its effects primarily through the positive allosteric modulation of AMPA receptors. The available evidence, though limited, indicates that it enhances excitatory synaptic transmission with high potency. The downstream consequences of this modulation likely involve the activation of key protein kinases such as CaMKII and PKC, leading to synaptic plasticity and an indirect enhancement of cholinergic neurotransmission.

Further research is necessary to fully characterize Unifiram's pharmacological profile, including its effects on different AMPA receptor subunit combinations, its precise binding site, and the full spectrum of its downstream signaling effects. The methodologies and information presented in this guide provide a framework for future investigations into this promising cognitive enhancer.

References

- 1. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (unifiram) and DM 235 (sunifiram) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current Recording and Kinetic Analyses for Single AMPA Receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Unifiram (DM-232)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unifiram (developmental code name DM-232) is a potent nootropic agent that has demonstrated significant cognitive-enhancing effects in preclinical studies. Structurally related to the piracetam (B1677957) family of drugs, Unifiram exhibits a much higher potency, showing anti-amnesic and cognitive-restorative properties at doses several orders of magnitude lower than piracetam.[1][2] Its mechanism of action is believed to involve the modulation of glutamatergic neurotransmission, particularly through the potentiation of AMPA and NMDA receptor-mediated signaling pathways, and an increase in acetylcholine (B1216132) release in the cerebral cortex.[1][3][4] This technical guide provides a comprehensive overview of the synthesis of Unifiram, its chemical and physical properties, and detailed protocols for key experimental assays used in its evaluation. Additionally, it visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology and preclinical assessment.

Chemical Properties and Data

Unifiram, with the IUPAC name 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, is a chiral molecule containing a 1,4-diazabicyclo[4.3.0]nonan-9-one scaffold.[5][6] The (R)-(+)-enantiomer has been shown to be the more active isomer.[7]

Physicochemical Properties

A summary of the known physicochemical properties of Unifiram is presented in Table 1. It is important to note that while some data is available from commercial suppliers and database entries, experimentally determined values for properties such as melting point, pKa, and logP are not extensively reported in peer-reviewed literature.

| Property | Value | Source |

| IUPAC Name | 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | PubChem[2] |

| Molecular Formula | C₁₃H₁₅FN₂O₃S | PubChem[2] |

| Molecular Weight | 298.34 g/mol | PubChem[2] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | Not reported in literature | - |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 1 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL | Commercial Suppliers |

| pKa | Not reported in literature | - |

| logP | Not reported in literature | - |

Spectroscopic Data

The primary analytical techniques for the characterization of Unifiram are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): Raw NMR spectroscopic data for Unifiram is available, which can be used for the structural assignment of the molecule. The specific chemical shifts will be dependent on the solvent used for analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of Unifiram. The theoretical exact mass is a key parameter for this analysis.

| Spectroscopic Data | Value |

| ¹H NMR | Data available in public repositories |

| ¹³C NMR | Data available in public repositories |

| Theoretical Exact Mass | 298.07874168 Da |

Synthesis of Unifiram

While the seminal paper describing the 1,4-diazabicyclo[4.3.0]nonan-9-one series does not provide a detailed step-by-step protocol for Unifiram (compound 7 in the publication), the general synthetic approach can be inferred.[1][6] An enantioselective synthesis has also been described, utilizing chiral precursors.[7]

Proposed Synthesis Protocol (Racemic)

This proposed protocol is based on the general synthesis of 4-substituted 1,4-diazabicyclo[4.3.0]nonan-9-ones.

Workflow for the Proposed Synthesis of Unifiram

Caption: Proposed two-step synthesis workflow for racemic Unifiram.

Step 1: Synthesis of the 1,4-diazabicyclo[4.3.0]nonan-9-one core.

-

This step likely involves the condensation of a suitable pyrrolidinone derivative with a protected ethylenediamine (B42938) equivalent, followed by cyclization. The specific starting materials and conditions would be analogous to those used for other compounds in the series described by Manetti et al. (2000).

Step 2: Sulfonylation of the bicyclic core.

-

Dissolve the 1,4-diazabicyclo[4.3.0]nonan-9-one intermediate in a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of 4-fluorobenzenesulfonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to yield Unifiram.

Enantioselective Synthesis

An enantioselective synthesis has been reported, starting from either (S)- or (R)-5-(hydroxymethyl)-2-pyrrolidinone as chiral precursors.[7] This approach allows for the specific synthesis of the more potent (R)-(+)-Unifiram. The synthetic scheme would involve the elaboration of the chiral starting material to form the bicyclic system, followed by sulfonylation as described above.

Mechanism of Action and Signaling Pathways

Unifiram is thought to exert its nootropic effects primarily through the modulation of the glutamatergic system, which is crucial for synaptic plasticity, learning, and memory. The proposed mechanism involves the potentiation of both AMPA and NMDA receptor function, leading to a cascade of downstream signaling events that strengthen synaptic connections.

Proposed Signaling Pathway of Unifiram

Caption: Proposed signaling cascade for Unifiram's cognitive-enhancing effects.

This pathway illustrates that Unifiram enhances the activity of AMPA and NMDA receptors. The activation of NMDA receptors leads to an influx of calcium ions (Ca²⁺), which in turn activates downstream kinases such as Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC). These kinases then phosphorylate AMPA receptors, promoting their trafficking and insertion into the postsynaptic membrane. This increase in synaptic AMPA receptors is a key mechanism underlying Long-Term Potentiation (LTP), a cellular model of learning and memory. Additionally, Unifiram has been shown to increase the release of acetylcholine, another neurotransmitter vital for cognitive function.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of Unifiram.

In Vivo Behavioral Assays

This test assesses the effect of a substance on learning and memory. Animals learn to avoid an environment where they previously received an aversive stimulus.

Workflow for the Passive Avoidance Test

Caption: Experimental workflow for the passive avoidance test.

Protocol:

-

Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electrical shock.

-

Training (Day 1):

-

Administer Unifiram or vehicle intraperitoneally (i.p.) or orally (p.o.) at a set time before the training session (e.g., 20 minutes for i.p., 30 minutes for p.o.).

-

Place the mouse in the light compartment.

-

When the mouse enters the dark compartment, deliver a brief, mild foot shock (e.g., 0.3 mA for 1 second).

-

The latency to enter the dark compartment is recorded.

-

-

Testing (Day 2):

-

24 hours after the training session, place the mouse back in the light compartment.

-

Measure the latency for the mouse to enter the dark compartment (step-through latency). No shock is delivered during the testing phase.

-

A significantly longer step-through latency in the Unifiram-treated group compared to a control group (e.g., a group with scopolamine-induced amnesia) indicates an anti-amnesic or memory-enhancing effect.

-

This test evaluates spatial learning and memory. Rats must learn the location of a hidden platform in a pool of opaque water, using distal visual cues.

Protocol:

-

Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A small platform is hidden just below the water's surface in one quadrant.

-

Acquisition Phase (e.g., 4-5 days):

-

Administer Unifiram or vehicle at a set time before each day's trials.

-

Each day consists of several trials where the rat is placed in the pool from different starting positions and must find the hidden platform.

-

The time taken to find the platform (escape latency) is recorded for each trial.

-

If the rat does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the pool.

-

The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured.

-

A significantly greater amount of time spent in the target quadrant by the Unifiram-treated group indicates enhanced spatial memory.

-

In Vitro Electrophysiology

This technique is used to measure the effect of Unifiram on synaptic transmission in brain slices.

Protocol for Field Excitatory Postsynaptic Potential (fEPSP) Recording:

-

Slice Preparation: Prepare acute hippocampal slices (e.g., 350-400 µm thick) from a rodent brain and maintain them in artificial cerebrospinal fluid (ACSF).

-

Recording Setup: Place a slice in a recording chamber perfused with oxygenated ACSF. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Baseline Recording: Elicit fEPSPs by delivering electrical pulses through the stimulating electrode. Record a stable baseline of fEPSP responses for at least 20-30 minutes.

-

Unifiram Application: Bath-apply Unifiram at the desired concentration.

-

Data Analysis: Measure the amplitude or slope of the fEPSPs before and after the application of Unifiram. A significant and sustained increase in the fEPSP amplitude/slope indicates a potentiation of synaptic transmission.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Unifiram in preclinical studies.

In Vivo Efficacy in Passive Avoidance Test

| Amnesic Agent | Unifiram Dose (i.p.) | Effect | Reference |

| Scopolamine (1.5 mg/kg) | 0.001 - 1 mg/kg | Reversal of amnesia | [1] |

| Mecamylamine (20 mg/kg) | 0.01 - 0.1 mg/kg | Reversal of amnesia | [1] |

| Baclofen (2 mg/kg) | 0.01 - 0.1 mg/kg | Reversal of amnesia | [1] |

| Clonidine (0.125 mg/kg) | 0.01 - 0.1 mg/kg | Reversal of amnesia | [1] |

| NBQX (30 mg/kg) | 0.1 mg/kg | Reversal of amnesia |

In Vitro Potency

| Assay | Parameter | Value | Reference |

| fEPSP in rat hippocampal slices | EC₅₀ | 27 nM | [8] |

| Acetylcholine Release (rat cerebral cortex) | - | Increased | [4] |

Conclusion

Unifiram is a highly potent nootropic compound with a compelling preclinical profile. Its ability to enhance cognitive function, at least in part, through the modulation of glutamatergic and cholinergic systems makes it a significant molecule of interest for the development of treatments for cognitive disorders. The information provided in this technical guide, including the proposed synthesis, detailed experimental protocols, and elucidated signaling pathways, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience who are investigating Unifiram and related compounds. Further research is warranted to fully characterize its pharmacokinetic profile, long-term safety, and potential therapeutic applications in humans.

References

- 1. Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis and preliminary pharmacological evaluation of the enantiomers of unifiram (DM232), a potent cognition-enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of AMG 232, a novel orally bioavailable inhibitor of the MDM2-p53 interaction, in rats, dogs and monkeys: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unifiram: A Technical Guide to its Discovery, Preclinical Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unifiram (developmental code name DM-232) is a potent experimental nootropic agent that has demonstrated significant cognitive-enhancing effects in preclinical studies. Structurally related to the racetam family of drugs, Unifiram exhibits a potency several orders of magnitude greater than Piracetam. Its primary mechanism of action is believed to involve the positive modulation of AMPA receptors, leading to enhanced synaptic transmission and plasticity. Additionally, Unifiram has been shown to increase acetylcholine (B1216132) release in the cerebral cortex. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of Unifiram, with a focus on its pharmacological profile, mechanism of action, and the experimental methodologies used in its evaluation. All quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. The hypothesized signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this promising cognitive enhancer.

Discovery and Development History

Unifiram was developed by the research group of F. Gualtieri at the University of Florence in the early 2000s as part of a program aimed at discovering more potent piracetam-like nootropics.[1][2][3] The research led to the identification of Unifiram (DM-232) and a related compound, Sunifiram (DM-235), both of which demonstrated significantly higher potency than existing racetams.[1][2] Unifiram has two enantiomers, with the dextro form being the more active isomer.[4] Despite its promising preclinical profile, formal human studies with Unifiram have not been conducted, and it is not patented.[4]

Synthesis

The synthesis of Unifiram has been described in the scientific literature, including an enantioselective synthesis method.[5][6] A general synthetic approach involves the use of (S)- and (R)-5-(hydroxymethyl)-2-pyrrolidinone as chiral precursors to produce the respective enantiomers of Unifiram.[5][6]

Below is a generalized workflow for the synthesis of Unifiram.

Pharmacological Profile and Mechanism of Action

Unifiram's primary mechanism of action is the positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.[7] It has been shown to increase the amplitude of field excitatory postsynaptic potentials (fEPSPs) in the rat hippocampal CA1 region with an EC50 of 27 ± 6 nM.[8][9] While Unifiram does not appear to bind directly to the AMPA receptor as a positive allosteric modulator, it is thought to indirectly activate these receptors, possibly through a downstream signaling cascade.[4] This is supported by findings that Unifiram can prevent the amnesia induced by the AMPA receptor antagonist NBQX.[10]

In addition to its effects on AMPA receptors, Unifiram has been demonstrated to increase the release of acetylcholine (ACh) in the rat cerebral cortex.[9][11] This cholinergic activity likely contributes to its pro-cognitive effects.

While the precise downstream signaling cascade of Unifiram is not fully elucidated, studies on the structurally similar compound Sunifiram suggest a potential involvement of the N-methyl-D-aspartate (NMDA) receptor. Sunifiram is thought to stimulate the glycine-binding site of the NMDA receptor, leading to the activation of protein kinase Cα (PKCα) and calcium/calmodulin-dependent protein kinase II (CaMKII).[8] It is plausible that Unifiram may share a similar mechanism.

Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for Unifiram, integrating its known effects on AMPA receptors and acetylcholine release with potential downstream mechanisms suggested by related compounds.

References

- 1. Pharmacological characterization of DM232 (unifiram) and DM235 (sunifiram), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of DM232 (Unifiram) and DM235 (Sunifiram), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Unifiram - Wikipedia [en.wikipedia.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Enantioselective synthesis and preliminary pharmacological evaluation of the enantiomers of unifiram (DM232), a potent cognition-enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Unifiram | TargetMol [targetmol.com]

- 10. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (unifiram) and DM 235 (sunifiram) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

Unifiram's Impact on Long-Term Potentiation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unifiram, a potent piperazine-derived nootropic agent, has garnered significant interest for its cognitive-enhancing properties. This document provides an in-depth technical overview of the molecular mechanisms underlying Unifiram's effects on long-term potentiation (LTP), a cellular correlate of learning and memory. Drawing upon available preclinical data, this whitepaper details the signaling pathways modulated by Unifiram, presents quantitative data on its electrophysiological and biochemical effects, and outlines the experimental protocols used in these investigations. The central hypothesis is that Unifiram enhances LTP through the positive modulation of glutamatergic neurotransmission, specifically by targeting the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, leading to the activation of downstream protein kinases and the subsequent phosphorylation of critical synaptic proteins.

Introduction

Long-term potentiation (LTP) is a form of synaptic plasticity characterized by a persistent strengthening of synapses following high-frequency stimulation.[1] This process is widely considered to be one of the major cellular mechanisms underlying learning and memory.[1] The modulation of LTP is a key strategy in the development of cognitive-enhancing drugs. Unifiram (DM-232) and its close analog, Sunifiram (DM-235), are experimental nootropics that have demonstrated potent pro-cognitive effects in animal models.[2][3] Structurally related to the racetam class of drugs, Unifiram exhibits significantly greater potency.[2][4] This whitepaper will synthesize the current understanding of Unifiram's mechanism of action with a specific focus on its role in the enhancement of LTP.

Signaling Pathways

The prevailing evidence suggests that Unifiram enhances LTP by initiating a cascade of molecular events at the postsynaptic terminal. The proposed signaling pathway begins with the allosteric modulation of the NMDA receptor and culminates in the enhanced function and trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Unifiram's Interaction with the NMDA Receptor

Unifiram is believed to act as a positive allosteric modulator at the glycine-binding site of the NMDA receptor.[5][6] The binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, is required for the opening of the NMDA receptor channel.[7] By enhancing the action of the co-agonist, Unifiram facilitates the influx of Ca²⁺ into the postsynaptic neuron upon glutamate binding and membrane depolarization. This initial influx of calcium is a critical trigger for the induction of LTP.

Figure 1: Unifiram's initial interaction with the NMDA receptor.

Downstream Kinase Activation

The rise in intracellular Ca²⁺ concentration activates several key protein kinases. The two primary kinases implicated in the Unifiram-mediated enhancement of LTP are Protein Kinase Cα (PKCα) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[5][6] The activation of PKCα appears to be dependent on Src kinase, another downstream effector of NMDA receptor activation.[6]

Figure 2: Downstream activation of protein kinases following Ca²⁺ influx.

Phosphorylation of Synaptic Proteins

Activated PKCα and CaMKII phosphorylate specific subunits of both NMDA and AMPA receptors, which is a crucial step in the expression of LTP.[5][6] Specifically, PKCα phosphorylates the NR1 subunit of the NMDA receptor at the Ser-896 residue, while CaMKII phosphorylates the GluR1 subunit of the AMPA receptor at the Ser-831 residue.[5] This phosphorylation enhances the function of existing receptors and promotes the trafficking and insertion of new AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.

Figure 3: Phosphorylation of NMDA and AMPA receptor subunits.

Quantitative Data

The following tables summarize the quantitative findings from preclinical studies on Sunifiram, a close analog of Unifiram. It is important to note that direct quantitative data for Unifiram is limited in the publicly available literature; however, the data for Sunifiram provides valuable insights into the potential effects of Unifiram.

Table 1: Effect of Sunifiram on Long-Term Potentiation in Mouse Hippocampal Slices

| Concentration | fEPSP Slope (% of Baseline) | Significance |

| Vehicle | Data not available | - |

| 1 nM | Data not available | Not specified |

| 10 nM | Significantly enhanced | p < 0.05 |

| 100 nM | Significantly enhanced | p < 0.05 |

| 1000 nM | Data not available | Not specified |

Data derived from qualitative descriptions in Moriguchi et al. (2013). The study reported a bell-shaped dose-response curve with a peak effect at 10 nM.

Table 2: Effect of Sunifiram on Protein Phosphorylation in Olfactory Bulbectomized (OBX) Mice

| Protein | Phosphorylation Site | Effect of Sunifiram Treatment in OBX Mice |

| CaMKIIα | Thr-286 | Restored to levels of control mice |

| GluR1 | Ser-831 | Restored to levels of control mice |

| PKCα | Ser-657 | Restored to levels of control mice |

| NR1 | Ser-896 | Restored to levels of control mice |

Data derived from qualitative descriptions in Moriguchi et al. (2013). The study indicates a restoration to control levels, but specific fold-changes are not provided.

Experimental Protocols

The following sections outline the general methodologies employed in the studies investigating the effects of Unifiram and its analogs on LTP.

Electrophysiology

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Hippocampal Slice Preparation:

-

Mice are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

-

The hippocampus is dissected out and transverse slices (typically 400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

ACSF Composition (typical): 124 mM NaCl, 4.4 mM KCl, 2.0 mM CaCl₂, 1.0 mM MgSO₄, 1.0 mM NaH₂PO₄, 26.2 mM NaHCO₃, and 10.0 mM D-glucose, bubbled with 95% O₂/5% CO₂.

-

LTP Induction and Recording:

-

A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region.

-

Baseline field excitatory postsynaptic potentials (fEPSPs) are recorded at a low frequency (e.g., 0.033 Hz).

-

LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).

-

fEPSPs are then recorded for at least 60 minutes post-HFS to measure the potentiation.

-

Unifiram or Sunifiram is bath-applied at various concentrations before HFS.

-

Figure 4: General workflow for electrophysiological experiments.

Western Blotting

-

Sample Preparation:

-

Hippocampal slices are treated with Unifiram/Sunifiram and/or subjected to LTP-inducing stimuli.

-

Slices are then homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a solution such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-CaMKIIα (Thr-286), anti-CaMKIIα, anti-phospho-GluR1 (Ser-831), etc.).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels.

-

Figure 5: General workflow for Western blotting experiments.

Conclusion

The available evidence strongly suggests that Unifiram and its analog Sunifiram enhance long-term potentiation by acting as positive allosteric modulators of the NMDA receptor's glycine-binding site. This initial action triggers a downstream signaling cascade involving Src kinase, PKCα, and CaMKII, leading to the phosphorylation of NMDA and AMPA receptor subunits. This ultimately results in a strengthening of synaptic transmission. While the qualitative aspects of this mechanism are becoming clearer, further research is required to provide more detailed quantitative data on the effects of Unifiram itself and to fully elucidate the nuances of its interaction with the molecular machinery of synaptic plasticity. The information presented in this whitepaper provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Unifiram for cognitive disorders.

References

- 1. Epileptiform activity influences theta-burst induced LTP in the adult hippocampus: a role for synaptic lipid raft disruption in early metaplasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Slow Presynaptic and Fast Postsynaptic Components of Compound Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nootropic drug: Topics by Science.gov [science.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]

Unifiram: A Technical Review of its Cognitive Enhancement Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unifiram (developmental code name DM-232) is a potent, experimental nootropic agent that has garnered significant interest for its cognitive-enhancing effects demonstrated in preclinical studies. Structurally related to the racetam family of drugs, Unifiram exhibits a significantly higher potency, reportedly up to a thousand times greater than piracetam.[1] This document provides an in-depth technical guide to the existing scientific literature on Unifiram, focusing on its mechanism of action, quantitative data from key behavioral studies, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Mechanism of Action

Unifiram's cognitive-enhancing effects are primarily attributed to its modulation of the glutamatergic system, specifically acting as a positive allosteric modulator of AMPA receptors.[2][3] This modulation enhances synaptic plasticity, a fundamental process for learning and memory.[2] Additionally, Unifiram has been shown to increase the release of acetylcholine (B1216132) in the cerebral cortex, a neurotransmitter crucial for attention and cognitive processing.[4][5]

While the direct binding site of Unifiram is not fully elucidated, it is hypothesized to indirectly activate AMPA receptors, leading to a cascade of downstream signaling events.[3] Studies on the closely related compound, sunifiram (B1682719), suggest the involvement of CaMKII (Ca2+/calmodulin-dependent protein kinase II) and PKC (protein kinase C) activation in its nootropic effects.[6] This signaling pathway is believed to be a key contributor to the enhancement of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

Signaling Pathways

The proposed signaling pathway for Unifiram, based on studies of the structurally and functionally similar compound sunifiram, involves the potentiation of NMDA receptor function, which in turn activates CaMKII and PKC. This cascade leads to the phosphorylation of AMPA receptors, enhancing their activity and promoting synaptic plasticity.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the cognitive-enhancing effects of Unifiram.

Table 1: Effects of Unifiram in Animal Models of Amnesia (Passive Avoidance Test)

| Amnesic Agent | Unifiram Dose (mg/kg, i.p.) | Animal Model | Outcome | Reference |

| Scopolamine | 0.001 | Mouse | Reversal of amnesia | [7] |

| Mecamylamine | 0.1 | Mouse | Reversal of amnesia | [7] |

| Baclofen | 0.1 | Mouse | Reversal of amnesia | [7] |

| Clonidine | 0.1 | Mouse | Reversal of amnesia | [7] |

| NBQX | 0.1 | Mouse | Reversal of amnesia | [7] |

Table 2: Effects of Unifiram in Spatial Memory Task (Morris Water Maze)

| Treatment | Unifiram Dose (mg/kg, i.p.) | Animal Model | Outcome | Reference |

| Scopolamine-induced amnesia | 0.1 | Rat | Prevention of amnesia | [4] |

| Unifiram alone | 0.1 | Rat | No significant effect on unimpaired memory | [4] |

Table 3: Effects of Unifiram on Social Learning and Motor Coordination

| Test | Unifiram Dose (mg/kg, i.p.) | Animal Model | Outcome | Reference |

| Social Learning Test | 0.1 | Rat | Procognitive effect observed | [4] |

| Pentobarbital-induced Hypnosis | 0.1 | Mouse | Reduced total sleeping time | [4] |

| Rotarod Test | 1-10 | Mouse | No impairment of motor coordination | [4] |

Table 4: In Vitro Effects of Unifiram

| Parameter | Unifiram Concentration | Preparation | Outcome | Reference |

| AMPA currents | EC50 = 27 ± 6 nM | Rat hippocampal slices | Increased AMPA current | [3] |

| Acetylcholine Release | Not specified | Rat parietal cortex | Slight increase | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key behavioral experiments cited in the Unifiram literature.

Passive Avoidance Test

Objective: To assess the effect of Unifiram on learning and memory in a fear-motivated task.

Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

-

Acquisition Trial:

-

A mouse is placed in the light compartment.

-

After a short habituation period, the guillotine door is opened.

-

When the mouse enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered (e.g., 0.3 mA for 2 seconds).

-

The latency to enter the dark compartment is recorded.

-

-

Retention Trial (24 hours later):

-

The mouse is again placed in the light compartment.

-

The guillotine door is open.

-

The latency to enter the dark compartment is recorded, with a longer latency indicating better memory of the aversive stimulus.

-

Unifiram or a vehicle is typically administered before the acquisition trial to test its anti-amnesic effects against a co-administered amnesic agent like scopolamine.

-

Morris Water Maze

Objective: To evaluate spatial learning and memory.

Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

Procedure:

-

Acquisition Phase:

-

Rats are placed in the water at different starting positions around the edge of the pool.

-

The rat must swim to find the hidden platform.

-

The time taken to find the platform (escape latency) is recorded.

-

This is repeated for several trials over a few days.

-

-

Probe Trial:

-

The platform is removed from the pool.

-

The rat is allowed to swim for a fixed period.

-

The time spent in the quadrant where the platform was previously located is measured as an index of spatial memory.

-

To test for anti-amnesic effects, an amnesic agent is administered before the acquisition trials, with or without Unifiram.

-

Social Learning Test

Objective: To assess social memory and procognitive effects.

Procedure:

-

Habituation Phase:

-

An adult rat is placed in its home cage.

-

A juvenile rat is introduced, and the time the adult spends investigating the juvenile is recorded for a set period (e.g., 5 minutes).

-

-

Test Phase (after a delay):

-

The same juvenile (familiar) or a new juvenile (unfamiliar) is introduced into the adult's cage.

-

The time spent in social investigation is again recorded.

-

A shorter investigation time for the familiar juvenile compared to an unfamiliar one indicates social memory.

-

Unifiram is administered before the habituation phase to assess its impact on memory formation.

-

Rotarod Test

Objective: To evaluate motor coordination and balance.

Apparatus: A rotating rod on which the animal must walk to avoid falling.

Procedure:

-

Mice are placed on the rotating rod.

-

The speed of the rod is gradually increased.

-

The latency to fall off the rod is recorded.

-

This test is used to ensure that the cognitive-enhancing effects of Unifiram are not due to motor stimulation or impairment.

Conclusion

Unifiram is a highly potent nootropic agent with a compelling preclinical profile. Its mechanism of action, centered on the modulation of the AMPA receptor and cholinergic systems, provides a strong basis for its observed cognitive-enhancing effects. The quantitative data from various animal models consistently demonstrate its ability to reverse amnesia and, in some paradigms, to produce procognitive effects. The detailed experimental protocols provided in this guide offer a framework for the replication and further investigation of Unifiram's properties. Future research should focus on elucidating the precise molecular targets of Unifiram, conducting human clinical trials to assess its safety and efficacy, and exploring its therapeutic potential for cognitive disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of DM232 (unifiram) and DM235 (sunifiram), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. flore.unifi.it [flore.unifi.it]

- 7. researchgate.net [researchgate.net]

Unifiram and Its Analogues: A Technical Guide to Structure, Activity, and Mechanism

Introduction

Unifiram (developmental code name DM-232) is a potent experimental nootropic compound that has demonstrated significant cognitive-enhancing and anti-amnesic effects in preclinical studies.[1] Structurally related to the racetam class of drugs, Unifiram exhibits a much higher potency, making it a subject of considerable interest in the field of neuropharmacology and drug development for cognitive disorders.[2][3] This technical guide provides a comprehensive overview of the molecular structure of Unifiram and its key analogues, their synthesis, pharmacological activity, and the underlying mechanisms of action. Detailed experimental protocols for key assays are also presented to facilitate further research.

Molecular Structure of Unifiram and Its Analogues

Unifiram is chemically known as 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.[1] Its core structure features a piperazine (B1678402) ring fused with a pyrrolidinone ring, a common feature in some nootropic agents.[4] The dextrorotatory enantiomer, (R)-(+)-unifiram, is the more pharmacologically active isomer.[1]

Key analogues of Unifiram have been developed through various structural modifications, primarily to explore structure-activity relationships (SAR) and to optimize pharmacological properties. The most notable analogues include:

-

Sunifiram (DM-235): A molecular simplification of Unifiram where the pyrrolidinone ring is opened.[5] It is chemically 1-benzoyl-4-propionylpiperazine.

-

Sapunifiram (MN-19): Another significant analogue.[1]

-

Ring-Modified Analogues: A series of compounds have been synthesized by expanding or contracting the heterocyclic rings of Unifiram and Sunifiram, or by inverting the exocyclic amide function.[6]

Synthesis of Unifiram and Its Analogues

The synthesis of Unifiram and its analogues often involves multi-step processes. For instance, the enantioselective synthesis of Unifiram has been achieved using (S)- and (R)-5-(hydroxymethyl)-2-pyrrolidinone as chiral precursors. While detailed synthetic schemes are often proprietary or found in specialized medicinal chemistry literature, a generalized workflow can be conceptualized.

Caption: A simplified workflow for the synthesis of a Unifiram analogue.

Pharmacological Activity and Quantitative Data

Unifiram and its analogues have demonstrated potent nootropic and anti-amnesic effects in various animal models. They are notably more potent than piracetam.[2][3] The primary pharmacological activities include the reversal of amnesia induced by various neurochemical antagonists and the enhancement of cognitive performance in learning and memory tasks.[2][7]

| Compound/Analogue | Assay | Potency/Efficacy | Reference |

| Unifiram (DM-232) | Mouse Passive Avoidance (Scopolamine-induced amnesia) | MED: 0.001 mg/kg i.p. | [4] |

| Increase in fEPSP amplitude in rat hippocampal slices | EC50: 27 ± 6 nM | [4] | |

| Acetylcholine (B1216132) release from rat cerebral cortex | Active at 0.01 mg/kg | [4] | |

| Sunifiram (DM-235) | Mouse Passive Avoidance (Scopolamine-induced amnesia) | MED: 0.001 mg/kg i.p. | [4] |

| Acetylcholine release from rat cerebral cortex | More efficient than Unifiram | [4] | |

| Ring-contracted/expanded analogues | Mouse Passive Avoidance | MED: 0.3-10 mg/kg | [8][9] |

MED: Minimal Effective Dose; EC50: Half-maximal effective concentration; i.p.: Intraperitoneal

Mechanism of Action and Signaling Pathways

The precise mechanism of action of Unifiram and its analogues is not fully elucidated, though it is understood to be distinct from many other nootropics. In vitro binding assays have shown that Unifiram and Sunifiram do not have a significant affinity for major neurotransmitter receptors, including glutamate, GABA, serotonin, dopamine, and acetylcholine receptors, at concentrations up to 1 µM.[1][5]

The prevailing hypothesis is that these compounds act as positive modulators of glutamatergic neurotransmission, primarily through an indirect or downstream activation of AMPA receptors.[1][10] This is supported by findings that they can reverse amnesia induced by the AMPA receptor antagonist NBQX.[1][10] Sunifiram has also been shown to enhance hippocampal synaptic efficacy via the glycine-binding site of the NMDA receptor, leading to the activation of Protein Kinase Cα (PKCα) and subsequently CaMKII, which are crucial for long-term potentiation (LTP).[11]

Caption: The proposed signaling cascade for Unifiram and its analogues.

Key Experimental Protocols

Mouse Passive Avoidance Test for Anti-Amnesic Activity

This test assesses the ability of a compound to reverse chemically-induced amnesia, a measure of long-term memory.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Procedure:

-

Acquisition Phase: A mouse is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. Due to the innate preference of mice for dark environments, they will typically enter the dark chamber. Upon entry, the door closes, and a mild, brief electric foot-shock is delivered.

-

Amnesia Induction: Amnesia is induced by intraperitoneal injection of scopolamine (B1681570) (e.g., 1 mg/kg) approximately 30 minutes before the acquisition phase.

-

Drug Administration: The test compound (e.g., Unifiram) is administered at various doses, typically 30-60 minutes before the acquisition phase.

-

Retention Phase: 24 hours after the acquisition phase, the mouse is returned to the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive stimulus.

-

-

Data Analysis: The step-through latency in the retention phase is the primary measure. A statistically significant increase in latency in the drug-treated group compared to the scopolamine-only group indicates an anti-amnesic effect.

Caption: Workflow for the mouse passive avoidance test.

Electrophysiological Recording of fEPSP/LTP in Hippocampal Slices

This in vitro assay measures synaptic plasticity, a cellular correlate of learning and memory.

-

Slice Preparation:

-

Rodents (typically rats or mice) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

-

The hippocampus is dissected out, and transverse slices (300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Artificial Cerebrospinal Fluid (ACSF) Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.

-

Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated ACSF at 30-32°C.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A baseline fEPSP is established by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

The test compound is bath-applied at various concentrations.

-

Long-term potentiation (LTP) is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).

-

-

Data Analysis: The slope or amplitude of the fEPSP is measured. A sustained increase in the fEPSP slope/amplitude following high-frequency stimulation, enhanced by the presence of the test compound, indicates a potentiation of synaptic transmission.

Conclusion

Unifiram and its analogues represent a promising class of cognitive enhancers with a distinct and potent mechanism of action. Their ability to modulate glutamatergic neurotransmission, particularly through indirect effects on AMPA and NMDA receptors, underscores their potential for treating a range of cognitive deficits. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of these and other novel nootropic agents. Further research is warranted to fully elucidate their signaling pathways and to translate the compelling preclinical findings into clinical applications.

References

- 1. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientifica.uk.com [scientifica.uk.com]

- 3. Enantioselective synthesis and preliminary pharmacological evaluation of the enantiomers of unifiram (DM232), a potent cognition-enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reversal of scopolamine-induced amnesia of passive avoidance by pre- and post-training naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-vitro Studies on Unifiram's Effects on Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unifiram (developmental code DM-232) is a nootropic agent that has demonstrated potent cognitive-enhancing effects in pre-clinical studies. Its mechanism of action is primarily attributed to the positive modulation of AMPA receptor-mediated neurotransmission. This technical guide provides a comprehensive overview of the available in-vitro research on Unifiram's effects on neurons, with a focus on its impact on synaptic transmission and neurotransmitter release. Due to the limited availability of full-text primary research articles in the public domain, this guide synthesizes data from accessible reviews and abstracts. While specific quantitative data and detailed experimental protocols are not exhaustively available, this document presents the current understanding of Unifiram's neuronal effects and outlines the likely methodologies employed in its in-vitro characterization.

Core Mechanism of Action: AMPA Receptor Modulation

In-vitro studies have consistently pointed towards Unifiram's role as a positive allosteric modulator of AMPA receptors. This modulation is believed to be the primary mechanism underlying its nootropic effects.

Signaling Pathway of Unifiram's AMPA Receptor Modulation

The binding of Unifiram to an allosteric site on the AMPA receptor is thought to potentiate the receptor's response to glutamate, leading to an enhanced influx of Na+ and Ca2+ ions. This increased cation influx results in a greater depolarization of the postsynaptic membrane, thereby strengthening synaptic transmission. The downstream signaling cascade likely involves the activation of calcium-dependent kinases such as CaMKII, which are crucial for synaptic plasticity.

Unifiram's positive allosteric modulation of the AMPA receptor.

Quantitative Data on Neuronal Effects

The available literature provides some quantitative insights into Unifiram's potency and efficacy in vitro. The following tables summarize the key findings.

| Parameter | Value | Species | Tissue Preparation | Reference |

| EC50 for AMPA current enhancement | ~27 nM | Rat | Hippocampal CA1 slices | (Mentioned in a 2023 review) |

| Effect on fEPSP Amplitude | Increase | Rat | Hippocampal slices | Romanelli et al., 2006[1] |

| Effect on Acetylcholine (B1216132) Release | Increase | Rat | Cerebral cortex | Romanelli et al., 2006[1] |

Experimental Protocols

While detailed, step-by-step protocols from the original studies on Unifiram are not publicly accessible, this section outlines the generally accepted methodologies for the key in-vitro experiments performed.

Hippocampal Slice Electrophysiology for fEPSP Recording

This protocol describes the likely procedure for preparing rodent hippocampal slices and recording field excitatory postsynaptic potentials (fEPSPs) to assess the effect of Unifiram on synaptic transmission.

Workflow for fEPSP recording in hippocampal slices.

Methodology Outline:

-

Animal Preparation: A male Wistar rat is anesthetized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Hippocampal Dissection and Slicing: The hippocampi are dissected out, and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.

-

Slice Recovery: Slices are allowed to recover in an interface or submerged chamber containing aCSF at room temperature for at least 1 hour.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.

-

Baseline Recording: Stable baseline fEPSPs are recorded for a set period (e.g., 20-30 minutes) before drug application.

-

Unifiram Application: Unifiram is bath-applied at various concentrations.

-

Data Acquisition and Analysis: fEPSPs are recorded in the presence of Unifiram, and the slope and/or amplitude of the fEPSP are measured and compared to the baseline to determine the effect of the compound.

In-vitro Acetylcholine Release Assay

This protocol outlines a likely method for measuring acetylcholine release from brain tissue slices, a key experiment to understand Unifiram's neurochemical effects.

Workflow for in-vitro acetylcholine release assay.

Methodology Outline:

-

Tissue Preparation: Slices from the rat cerebral cortex or hippocampus are prepared.

-

Radiolabeling: The slices are incubated with a radioactive precursor of acetylcholine, such as [3H]-choline, which is taken up by cholinergic neurons and converted to [3H]-acetylcholine.

-

Superfusion: The radiolabeled slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Baseline Measurement: Fractions of the superfusate are collected at regular intervals to measure the basal release of [3H]-acetylcholine.

-

Stimulation and Drug Application: The slices are depolarized with a high concentration of potassium (K+) in the presence of various concentrations of Unifiram to evoke acetylcholine release.

-

Quantification: The amount of [3H]-acetylcholine in the collected fractions is quantified using liquid scintillation counting.

-

Data Analysis: The evoked release of acetylcholine in the presence of Unifiram is compared to the release in its absence to determine the drug's effect.

Discussion and Future Directions

The available in-vitro data strongly suggest that Unifiram enhances neuronal function primarily through the positive allosteric modulation of AMPA receptors, leading to increased synaptic transmission and acetylcholine release. However, the lack of publicly available, detailed primary research data presents a significant limitation in fully understanding its pharmacological profile.

Future in-vitro research should focus on:

-

Concentration-response studies: Detailed concentration-response curves for Unifiram's effects on fEPSP potentiation and neurotransmitter release are needed to accurately determine its potency and efficacy.

-

Receptor subtype specificity: Investigating Unifiram's effects on different AMPA receptor subunit compositions will provide a more nuanced understanding of its mechanism of action.

-

Downstream signaling pathways: Elucidating the specific intracellular signaling cascades activated by Unifiram will be crucial for understanding its long-term effects on synaptic plasticity.

-

Patch-clamp studies: Whole-cell patch-clamp recordings from individual neurons would provide more detailed information about how Unifiram modulates AMPA receptor kinetics and single-channel properties.

Conclusion

Unifiram is a promising nootropic agent with a clear in-vitro profile as a positive modulator of AMPA receptor function. The existing data supports its potential for enhancing synaptic transmission and cholinergic activity. However, to advance its development and fully comprehend its therapeutic potential, further detailed in-vitro studies providing comprehensive quantitative data and mechanistic insights are imperative. This guide serves as a summary of the current knowledge and a framework for directing future research in this area.

References

Unifiram in Neurodegenerative Disease: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing unmet medical need. Current therapeutic strategies are largely symptomatic and fail to address the underlying progressive neuronal loss. Unifiram, a potent piperazine-derived nootropic agent, has demonstrated significant cognitive-enhancing effects in preclinical models of amnesia and cognitive decline, suggesting its potential as a therapeutic candidate for neurodegenerative disorders. This technical guide provides a comprehensive overview of the preclinical research on Unifiram and related compounds, focusing on its mechanism of action, and outlines detailed experimental protocols to facilitate further investigation into its therapeutic utility for a range of neurodegenerative diseases. While direct preclinical evidence for Unifiram in Parkinson's, Huntington's, and ALS is limited, the promising results from structurally and functionally similar compounds, known as ampakines, provide a strong rationale for its investigation in these conditions.

Introduction to Unifiram

Unifiram (DM-232) is a cognition-enhancing drug that is structurally related to the ampakine class of compounds.[1][2] Ampakines are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, enhancing glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory.[1][2] Preclinical studies have shown that Unifiram can ameliorate memory impairments in rodent models at doses significantly lower than other nootropic compounds.[2] Its proposed mechanism of action, involving the modulation of both AMPA and N-methyl-D-aspartate (NMDA) receptors, as well as increasing acetylcholine (B1216132) release, positions it as a compelling candidate for mitigating the cognitive and neuronal deficits characteristic of various neurodegenerative diseases.[3][4]

Preclinical Data Summary

Alzheimer's Disease and Cognitive Impairment

Unifiram has been most extensively studied in models of cognitive impairment relevant to Alzheimer's disease.

| Animal Model | Compound | Dosing | Key Findings | Reference |

| Scopolamine-induced amnesia (mice) | Unifiram | 0.01-1 mg/kg i.p. | Reversed amnesia in passive avoidance test. | [2] |

| Scopolamine-induced amnesia (rats) | Unifiram | 0.1 mg/kg i.p. | Prevented memory impairment in Morris water maze. | [2] |

| R6/2 mouse model of Huntington's Disease | CX929 (ampakine) | Daily injections for 4-7 weeks | Increased brain-derived neurotrophic factor (BDNF) levels in the neocortex and striatum, prevented the decrease in total striatal area, blocked the loss of striatal DARPP-32 immunoreactivity, and reduced the size of intra-nuclear huntingtin aggregates by 36%. Also improved motor performance. | [5][6] |

| Genetic mouse model of Huntington's Disease | CX929 (ampakine) | Not specified | Reversed memory loss. | [4] |

Parkinson's Disease (Indirect Evidence from Ampakines)

Ampakines have shown promise in preclinical models of Parkinson's disease, suggesting a potential therapeutic avenue for Unifiram.

| Animal Model | Compound Class | Key Findings | Reference |

| Various preclinical models | Ampakines | Demonstrated positive effects. | [1][2] |

Huntington's Disease (Indirect Evidence from Ampakines)

Studies on ampakines in Huntington's disease models have yielded encouraging results, indicating that Unifiram may have similar therapeutic effects.

| Animal Model | Compound | Dosing | Key Findings | Reference | | :--- | :--- | :--- | :--- | | R6/2 mouse model | CX929 (ampakine) | Daily injections for 4-7 weeks | Increased BDNF levels, prevented striatal atrophy, preserved DARPP-32 immunoreactivity, reduced huntingtin aggregate size, and improved motor function. |[5][6] | | Genetic mouse model | CX929 (ampakine) | Not specified | Reversed memory deficits. |[4] |

Amyotrophic Lateral Sclerosis (ALS) (Indirect Evidence from Ampakines)

The role of AMPA receptor-mediated excitotoxicity in ALS suggests that modulators like Unifiram could be beneficial.

| Animal Model | Compound Class | Key Findings | Reference |

| G93A mouse model | NBQX (AMPA receptor antagonist) | Prolonged survival. | [7] |

| G93A mouse model | Not specified | Altered AMPA receptor subunit expression and localization. | [8] |

Experimental Protocols

The following protocols are provided as a guide for researchers investigating the preclinical efficacy of Unifiram in models of neurodegenerative diseases.

Animal Models

-

Alzheimer's Disease: Transgenic mouse models such as APP/PS1 or 5xFAD are commonly used. Cognitive deficits can also be induced pharmacologically using agents like scopolamine.

-

Parkinson's Disease: Neurotoxin-based models using 6-hydroxydopamine (6-OHDA) or MPTP are standard. Genetic models overexpressing alpha-synuclein (B15492655) are also available.[9]

-

Huntington's Disease: Transgenic mouse models such as R6/2 or YAC128 are widely used to model the progressive motor and cognitive decline.[10]

-

ALS: The SOD1-G93A transgenic mouse is a well-characterized model that recapitulates many aspects of the human disease.[11]

Unifiram Administration

-

Route of Administration: Oral gavage is a common and reliable method for administering compounds to rodents. Intraperitoneal (i.p.) injection is also frequently used.[12][13][14]

-

Dosage Preparation: Unifiram can be dissolved in a vehicle such as sterile saline or a solution of 0.5% carboxymethylcellulose.

-

Dosing Regimen: Based on existing literature, a dose range of 0.01-1 mg/kg for i.p. administration and potentially higher for oral gavage should be investigated. Chronic daily dosing is likely necessary to assess effects on disease progression.

Oral Gavage Protocol (Mouse):

-

Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

-

Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach. Mark the needle at the appropriate length.

-